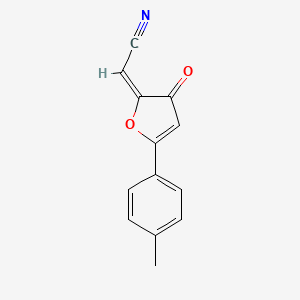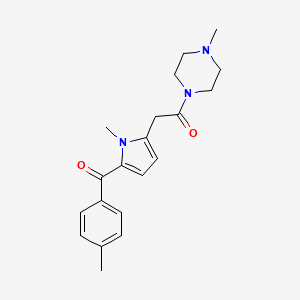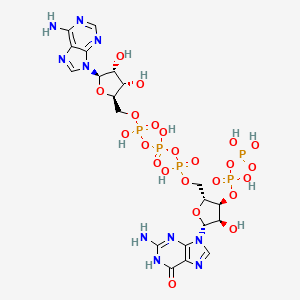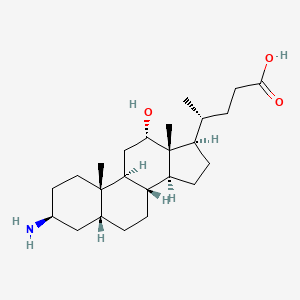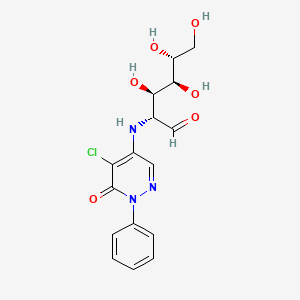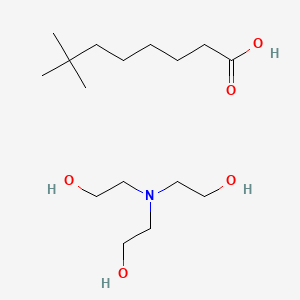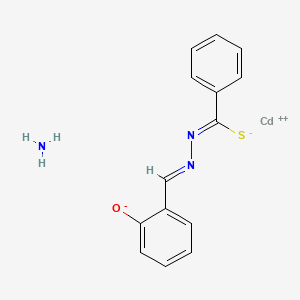
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is a coordination compound with the molecular formula C14H13CdN3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) typically involves the reaction of 2-hydroxybenzaldehyde with thiobenzoylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with a cadmium(II) salt, such as cadmium acetate, in the presence of ammonia to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cadmium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other cadmium complexes.
Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
Scientific Research Applications
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other cadmium complexes and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in materials science for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) involves its ability to coordinate with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the cadmium ion, which can form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: Similar in structure but with a thiosemicarbazone ligand instead of thiobenzoylhydrazonato.
Salicylaldehyde: A simpler compound with a similar benzaldehyde core but lacking the cadmium and thiobenzoylhydrazonato components.
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is unique due to its specific coordination environment and the presence of cadmium. This gives it distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
132773-06-9 |
|---|---|
Molecular Formula |
C14H13CdN3OS |
Molecular Weight |
383.75 g/mol |
IUPAC Name |
azane;cadmium(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.Cd.H3N/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H3/q;+2;/p-2/b15-10+;; |
InChI Key |
JINGYFFHNNTGGE-OVWKBUNZSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Cd+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


